((2R,3S)-3-((Benzyloxy)methyl)oxiran-2-yl)methyl 4-nitrobenzoate

Catalog No.
S735334
CAS No.
78469-86-0
M.F
C18H17NO6
M. Wt
343.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
((2R,3S)-3-((Benzyloxy)methyl)oxiran-2-yl)methyl 4...

CAS Number

78469-86-0

Product Name

((2R,3S)-3-((Benzyloxy)methyl)oxiran-2-yl)methyl 4-nitrobenzoate

IUPAC Name

[(2R,3S)-3-(phenylmethoxymethyl)oxiran-2-yl]methyl 4-nitrobenzoate

Molecular Formula

C18H17NO6

Molecular Weight

343.3 g/mol

InChI

InChI=1S/C18H17NO6/c20-18(14-6-8-15(9-7-14)19(21)22)24-12-17-16(25-17)11-23-10-13-4-2-1-3-5-13/h1-9,16-17H,10-12H2/t16-,17+/m0/s1

InChI Key

XBAOYRZETQXAAE-DLBZAZTESA-N

SMILES

C1=CC=C(C=C1)COCC2C(O2)COC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)COCC2C(O2)COC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Isomeric SMILES

C1=CC=C(C=C1)COC[C@H]2[C@H](O2)COC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
  • Asymmetric synthesis: The presence of stereocenters ((2R,3S)) indicates potential use in reactions requiring chiral control.
  • Epoxides and their applications: The epoxide ring (oxiran) makes it a potential precursor for further functionalization reactions used in organic synthesis [].

Molecular Structure Analysis

The key features of the molecule include:

  • Epoxide ring: A three-membered ring with an oxygen atom, making it reactive towards ring-opening reactions [].
  • Stereocenters: Two chiral carbons ((2R,3S)) resulting in a non-superimposable mirror image and potentially distinct chemical behavior.
  • Benzyloxymethyl group: A bulky aromatic group (benzyl) attached to a methylene (-CH2-) group and linked to the epoxide ring via an ether linkage (C-O-C). This group can influence reactivity and solubility. []
  • Nitrobenzoate group: A nitro group (NO2) attached to a benzene ring linked to the molecule through an ester linkage (C-O-C). The nitro group is an electron-withdrawing group, affecting the overall electronic properties of the molecule. []

Chemical Reactions Analysis

  • Ring-opening reactions: The epoxide ring can be opened by various nucleophiles, allowing attachment of different functional groups [].
  • Ester hydrolysis: The ester bond can be cleaved under acidic or basic conditions, releasing the 4-nitrobenzoic acid and the remaining fragment [].
  • Reduction of the nitro group: The nitro group can be reduced to an amine group under appropriate conditions [].

There is no documented information regarding a specific mechanism of action for this compound.

  • Potential irritant: The epoxide ring can irritate skin and eyes [].
  • Potential endocrine disruptor: The nitro group may have endocrine-disrupting properties.

XLogP3

2.7

Dates

Modify: 2023-08-15

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